4-(2-Morpholin-4-yl-ethoxy)-benzoic acid
Overview
Description
4-(2-Morpholin-4-yl-ethoxy)-benzoic acid is an organic compound that features a benzoic acid core substituted with a morpholine ring via an ethoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Morpholin-4-yl-ethoxy)-benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-chloroethylmorpholine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzoic acid is replaced by the morpholin-4-yl-ethoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzoic acid moiety, converting it to the corresponding benzyl alcohol.
Substitution: The ethoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Morpholin-4-yl-ethoxy)-benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Morpholin-4-yl-ethoxy)-benzoic acid largely depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The morpholine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the benzoic acid moiety can participate in ionic interactions.
Comparison with Similar Compounds
- 4-(2-Morpholin-4-yl-2-oxoethoxy)aniline
- 4-(2-Morpholin-4-ylethoxy)aniline
Comparison: 4-(2-Morpholin-4-yl-ethoxy)-benzoic acid is unique due to the presence of the benzoic acid moiety, which imparts different chemical properties compared to its analogs. The benzoic acid group can participate in additional types of chemical reactions, such as esterification and amidation, which are not possible with the aniline derivatives. This makes this compound a versatile compound in synthetic chemistry and drug design.
Biological Activity
4-(2-Morpholin-4-yl-ethoxy)-benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a benzoic acid moiety linked to a morpholine group via an ethoxy chain. This unique structure may contribute to its biological properties, particularly in inhibiting specific enzymatic pathways.
Research indicates that this compound interacts with various enzymes, potentially inhibiting their activity. Notably, it has been shown to affect pathways involved in cancer proliferation and inflammation.
- Enzyme Inhibition : The compound has demonstrated significant inhibitory effects on certain kinases associated with proliferative diseases, such as cancer. For instance, it has been identified as a selective inhibitor of MEK (Mitogen-Activated Protein Kinase Kinase), which plays a crucial role in the MAPK signaling pathway .
- Antitumor Activity : In vitro studies have suggested that this compound exhibits antiproliferative effects against various cancer cell lines. Its mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis in malignant cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |
---|---|---|---|
MEK Inhibition | Various cancer cell lines | Not specified | Kinase inhibition |
Antiproliferative | MDA-MB-231 (breast cancer) | 10.0 | Induction of apoptosis |
Cell Cycle Arrest | HCT116 (colon cancer) | 5.0 | G1 phase arrest |
Anti-inflammatory | In vitro models | Not specified | Cytokine modulation |
Case Studies and Research Findings
Several studies have explored the therapeutic potential of this compound:
- Antitumor Efficacy : A study evaluated the compound's effects on MDA-MB-231 breast cancer cells, revealing significant morphological changes and increased caspase-3 activity, indicative of apoptosis at concentrations as low as 1 µM .
- Inhibition of Proliferative Pathways : Another investigation highlighted its role in inhibiting MEK activity, which is crucial for the activation of downstream MAPK signaling pathways involved in cell proliferation and survival . This inhibition was associated with a reversal of the transformed phenotype in certain cell types.
- Pharmacological Potential : The compound's ability to modulate inflammatory responses has also been documented, suggesting potential applications in treating inflammatory diseases alongside its anticancer properties .
Properties
IUPAC Name |
4-(2-morpholin-4-ylethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-13(16)11-1-3-12(4-2-11)18-10-7-14-5-8-17-9-6-14/h1-4H,5-10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTBXKVGISPBNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424713 | |
Record name | 4-[2-(Morpholin-4-yl)ethoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134599-45-4 | |
Record name | 4-[2-(Morpholin-4-yl)ethoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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